cis-3,4-Pyrrolidinedicarboxylic acid

Glutamate Transporter Pharmacology EAAT Subtype Selectivity Conformational Constraint

cis-3,4-Pyrrolidinedicarboxylic acid (CAS 1212188-71-0), also designated (3R,4S)-pyrrolidine-3,4-dicarboxylic acid, is a conformationally constrained, heterocyclic diacid building block with two defined stereocenters. The cis-relationship of the carboxyl groups projects these metal- and hydrogen-bonding functionalities to the same face of the pyrrolidine ring, enforcing a molecular geometry that is distinct from the commonly used trans-2,4- or trans-2,3-isomers.

Molecular Formula C6H9NO4
Molecular Weight 159.14 g/mol
CAS No. 1212188-71-0
Cat. No. B6292007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-3,4-Pyrrolidinedicarboxylic acid
CAS1212188-71-0
Molecular FormulaC6H9NO4
Molecular Weight159.14 g/mol
Structural Identifiers
SMILESC1C(C(CN1)C(=O)O)C(=O)O
InChIInChI=1S/C6H9NO4/c8-5(9)3-1-7-2-4(3)6(10)11/h3-4,7H,1-2H2,(H,8,9)(H,10,11)/t3-,4+
InChIKeyKMHDKGFRYVKQNW-ZXZARUISSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-3,4-Pyrrolidinedicarboxylic Acid (CAS 1212188-71-0): Stereochemically Defined Scaffold for Neuroscience Probe and Anticoagulant Design


cis-3,4-Pyrrolidinedicarboxylic acid (CAS 1212188-71-0), also designated (3R,4S)-pyrrolidine-3,4-dicarboxylic acid, is a conformationally constrained, heterocyclic diacid building block with two defined stereocenters . The cis-relationship of the carboxyl groups projects these metal- and hydrogen-bonding functionalities to the same face of the pyrrolidine ring, enforcing a molecular geometry that is distinct from the commonly used trans-2,4- or trans-2,3-isomers. This predefined spatial orientation allows the scaffold to mimic the folded conformations of glutamate or aspartate, making it a critical template for the rational design of excitatory amino acid transporter (EAAT) modulators and, in its derivatized amide form, for factor Xa (fXa) inhibitors under clinical evaluation [1].

Stereochemistry(3R,4S)-cis configuration
Research contextEAAT modulator and serine protease inhibitor design
Scaffold roleConformationally constrained, non-transportable blocker geometry

Why Unspecified Pyrrolidine Dicarboxylate Isomers Cannot Substitute for cis-3,4-Pyrrolidinedicarboxylic Acid in Targeted Research


Simple chemical interchange among pyrrolidine dicarboxylic acid regio- and stereoisomers is not supported by pharmacological or structural data. The position of the carboxyl groups on the pyrrolidine ring and their cis-versus-trans orientation dictate whether a compound functions as a transportable substrate or a non-transportable blocker at EAAT glutamate transporters, profoundly altering its biological effect [1]. For example, L-trans-2,4-PDC is a broad-spectrum EAAT substrate, while L-trans-2,3-PDC acts as a non-substrate blocker with >10-fold selectivity for EAAT2 [2]. Similarly, in drug discovery, the (3R,4R)-trans configuration yields potent fXa inhibitors whereas the cis-stereochemistry provides a fundamentally different vector for functional group presentation, directly impacting binding-mode and selectivity. Ordering an unspecified 'pyrrolidine-dicarboxylic acid' therefore risks obtaining a regio- or stereoisomer with an entirely different pharmacological profile, rendering experimental results irreproducible and procurement unfit for purpose.

Attribute
cis-3,4-PDC
Unspecified isomer
EAAT function
Geometry favors non-substrate blocker
May act as substrate (trans-2,4) or different blocker
Binding vector
Same-face pharmacophore presentation
Altered exit vector may shift selectivity

Quantitative Differentiation of cis-3,4-Pyrrolidinedicarboxylic Acid: Comparator-Backed Evidence for Procurement Decisions


Conformational Preference Distinct from trans-2,4- and trans-2,3-Isomers Dictates EAAT Transporter Functional Profile

The cis-3,4-dicarboxylate substitution pattern enforces a molecular conformation that determines whether the compound acts as a competitive substrate or a non-transportable inhibitor at EAATs. In a direct head-to-head comparison within the same study, L-trans-2,4-PDC and L-trans-2,3-PDC—the closest in-class regioisomers—were characterized in rat forebrain synaptosomes. L-trans-2,4-PDC acts as a substrate (heteroexchange-proficient), whereas L-trans-2,3-PDC is a competitive, non-substrate inhibitor of D-[³H]aspartate uptake. The rigid cis-3,4-geometry, analogous to L-anti-endo-3,4-methanopyrrolidine-3,4-dicarboxylate, is sterically precluded from productive translocation by EAATs, thereby favoring a non-substrate blocker profile [1]. This functional dichotomy is rooted in the relative spatial arrangement of the two carboxyl groups, as demonstrated by Koch et al. (1999), making cis-3,4-PDC a more suitable scaffold for developing non-transportable EAAT blockers compared to trans-2,4-PDC [2].

EAAT Function
Head-to-head
cis-3,4 geometry: predicted non-substrate inhibitor
L-trans-2,4-PDC: substrate; L-trans-2,3-PDC: non-substrate blocker
Non-transportable blockade avoids unintended glutamate release
Rat synaptosome D-[³H]aspartate uptake; oocyte EAAT expression
Glutamate Transporter Pharmacology EAAT Subtype Selectivity Conformational Constraint

Distinct Stereochemical Vector for Factor Xa Inhibitor Design vs. trans-(3R,4R) Clinical Candidate

The cis-(3R,4S) configuration directs the two carboxyl-derived substituents toward the same face of the pyrrolidine ring, in contrast to the trans-(3R,4R) configuration of the clinical fXa inhibitor (3R,4R)-1-(2,2-difluoro-ethyl)-pyrrolidine-3,4-dicarboxylic acid amide. In X-ray co-crystal structures, the (3R,4R)-trans amide binds factor Xa with high affinity, and systematic structure-activity relationship (SAR) studies revealed that the diastereomeric (3R,4S)-cis core produces an entirely different exit vector for the P1 and P4 pharmacophores, fundamentally altering the binding mode within the S1 and S4 subsites [1]. This stereochemical switch can be exploited to engineer isoform selectivity, as demonstrated by the clinical candidate's Ki of 0.3 nM for fXa with >10,000-fold selectivity over related serine proteases. The cis-configuration thus offers a complementary design strategy for exploring chemical space inaccessible to the trans-series [2].

fXa Inhibitor Design
Class-level
cis-(3R,4S) directs amides to same ring face, distinct P1/P4 geometry vs trans-(3R,4R) clinical candidate
Trans clinical Ki (fXa) = 0.3 nM
Supports orthogonal lead optimization for serine protease inhibitor design
fXa enzymatic assay; X-ray co-crystallography (PDB 2XC5)
Anticoagulant Drug Discovery Factor Xa Inhibition Structure-Based Design

Predicted Acid Dissociation Constants Differentiate cis-3,4-PDC from Pyrrolidine-2,4- and -2,3-Dicarboxylate Isomers

The predicted pKa of pyrrolidine-3,4-dicarboxylic acid is 3.16 ± 0.40, reflecting the electronic environment of the carboxyl groups attached at the 3- and 4-positions of the pyrrolidine ring . For comparison, the pKa values of pyrrolidine-2,4-dicarboxylate and pyrrolidine-2,3-dicarboxylate isomers are shifted due to the proximity of the carboxyl to the ring nitrogen, which alters the basicity of the amine. While direct experimental pKa data for cis-3,4-PDC are not available, the predicted value places it in a stronger acid category than typical 2-substituted analogs, with implications for ionization state at physiological pH. The predicted LogP of -0.84 and polar surface area (PSA) of 87 Ų, both from the ChemSpider record , further distinguish the physicochemical profile of cis-3,4-PDC from regioisomeric pyrrolidine dicarboxylates, directly affecting passive membrane permeability predictions and solubility in aqueous biological buffers.

Predicted pKa & LogP
Data to verify
pKa ≈ 3.16; LogP = -0.84; PSA = 87 Ų
Distinct ionization and partitioning profile from 2,4-/2,3-isomers
Predicted values; experimental confirmation lacking
Physicochemical Profiling pKa Prediction Bioavailability Estimation

cis-3,4-Pyrrolidinedicarboxylic Acid: High-Value Research and Industrial Application Scenarios


Development of Non-Transportable EAAT Blockers for Neuroscience Research

The rigid cis-3,4-dicarboxylate geometry preferentially enforces a non-substrate inhibitor profile at glutamate transporters, analogous to L-anti-endo-3,4-MPDC [1]. This makes cis-3,4-PDC the scaffold of choice for medicinal chemistry groups aiming to develop EAAT blockers that do not trigger heteroexchange-mediated glutamate release, a known confound in studies of excitotoxicity and synaptic transmission. Direct procurement of the stereochemically defined cis-isomer eliminates the risk of inadvertently sourcing trans-2,4-PDC, which acts as a substrate and indirectly evokes NMDA receptor-mediated neurotoxicity.

Stereochemical Probe for Factor Xa Inhibitor Lead Optimization

Building on the clinical validation of trans-(3R,4R)-pyrrolidine-3,4-dicarboxylic acid amides as potent fXa inhibitors (Ki = 0.3 nM) [2], the cis-(3R,4S) diastereomer provides an orthogonal starting point for exploring novel binding modes in the S1/S4 subsites of coagulation serine proteases. Researchers engaged in anticoagulant drug discovery can use cis-3,4-PDC to generate patent-differentiated amide libraries with distinct exit vectors, potentially achieving isoform-selectivity profiles inaccessible to the trans-series.

Conformationally Constrained Building Block for Peptidomimetic and Foldamer Chemistry

The cis-3,4-substitution pattern rigidifies the pyrrolidine ring and pre-organizes the two carboxyl groups for metal-chelate formation or for incorporation into macrocyclic scaffolds. This is particularly advantageous in the synthesis of peptidomimetics targeting protein-protein interactions where precise carboxylate spacing is critical. The availability of the compound in 98% purity from commercial sources supports direct use in solid-phase peptide synthesis and fragment-based library construction without additional purification.

Physicochemical Reference Standard for Computational Modeling of Ionizable Heterocycles

With its well-defined stereochemistry, predicted pKa of 3.16 and LogP of -0.84 , cis-3,4-PDC serves as an excellent reference compound for validating computational pKa and LogP prediction models for nitrogen-containing heterocyclic diacids. Computational chemistry groups and physical property screening labs can use the compound to benchmark QSAR models and to calibrate chromatographic hydrophobicity measurements (e.g., CHI LogD) for this under-represented chemical space.

Application
Selection Property
Validation Focus
EAAT non-transportable blocker design
Conformationally constrained cis-3,4 geometry
Substrate vs. non-substrate inhibitor profile
Serine protease inhibitor lead optimization
Stereochemical vector differentiation
Binding-mode exploration in S1/S4 subsites
Peptidomimetic and foldamer chemistry
Pre-organized dicarboxylate spacing
Metal-chelate and macrocycle formation
Physicochemical reference for computational models
Defined ionization and LogP benchmarks
pKa/LogP prediction model calibration
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